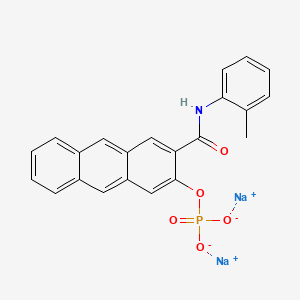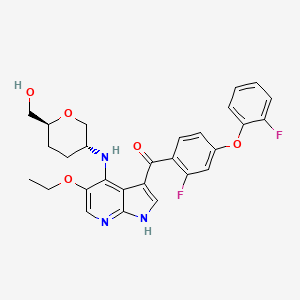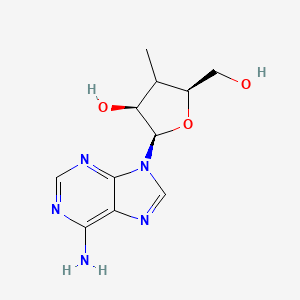
2-Methylthio Isopentenyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylthio Isopentenyladenosine is a modified nucleoside found in transfer RNA (tRNA). This compound is characterized by the presence of a methylthio group attached to the 2-position of the adenosine ribose and an isopentenyl group linked to the N6 position of the purine base. It plays a crucial role in the regulation of translational accuracy and the modulation of protein synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio Isopentenyladenosine typically involves the enzymatic conversion of N6-isopentenyladenosine to this compound. This conversion is mediated by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) at position A37 of mitochondrial DNA-encoded tRNAs .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as this compound is primarily studied in a research context. the enzymatic synthesis approach mentioned above could be scaled up for industrial applications if needed.
化学反応の分析
Types of Reactions: 2-Methylthio Isopentenyladenosine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized under specific conditions.
Substitution: The isopentenyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the isopentenyl position .
科学的研究の応用
2-Methylthio Isopentenyladenosine has several scientific research applications, including:
Chemistry: It is used to study post-transcriptional modifications in tRNA and their impact on RNA functionality.
Biology: It plays a role in the regulation of gene expression and the enhancement of tRNA stability.
Medicine: Research has shown its involvement in cellular stress responses and potential as a biomarker for cellular health and dysfunction.
作用機序
The mechanism of action of 2-Methylthio Isopentenyladenosine involves its incorporation into tRNA, where it enhances the stability and functionality of the tRNA molecule. This modification facilitates correct codon-anticodon base-pairing, promoting efficient protein translation. The enzyme Cdk5rap1 specifically converts N6-isopentenyladenosine to this compound, regulating mitochondrial translation and energy metabolism .
類似化合物との比較
2-Methylthio N6-threonylcarbamoyladenosine: Another modified nucleoside found in tRNA, which also involves a methylthio group but differs in the attached functional group.
N6-isopentenyladenosine: The precursor to 2-Methylthio Isopentenyladenosine, lacking the methylthio modification.
Uniqueness: this compound is unique due to its dual modification with both a methylthio and an isopentenyl group. This combination enhances its stability and functionality within the cellular milieu, making it a critical component in the regulation of translational accuracy and protein synthesis .
特性
分子式 |
C16H23N5O4S |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11+,12?,15-/m1/s1 |
InChIキー |
VZQXUWKZDSEQRR-WABSSEDKSA-N |
異性体SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)C |
正規SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


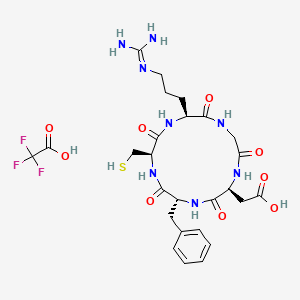

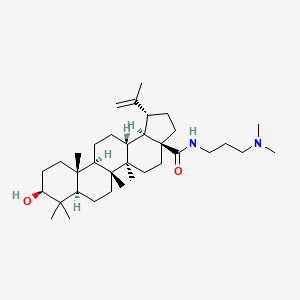
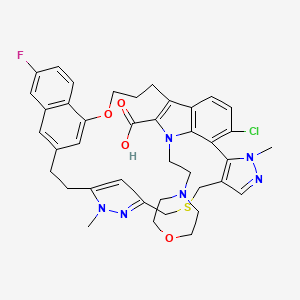
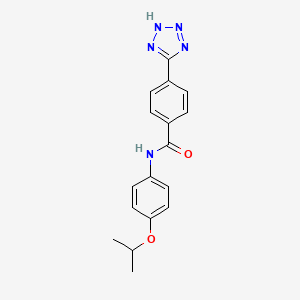
![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
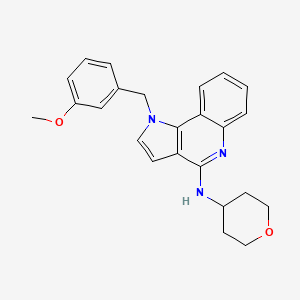
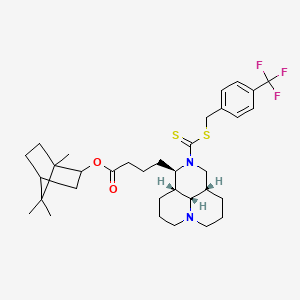
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)


